1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carbonyl group and an iodophenyl group
Preparation Methods
The synthesis of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Chemical Reactions Analysis
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The iodophenyl group may enhance the compound’s binding affinity to these receptors, thereby influencing its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as:
1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: This compound has a similar structure but with different substituents on the phenyl ring.
N-(4-iodophenyl)piperidine-4-carboxamide: This compound lacks the dimethoxyphenyl group, which may affect its chemical properties and biological activity.
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide is unique due to the presence of both the dimethoxyphenyl and iodophenyl groups, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23IN2O4/c1-27-18-11-15(12-19(13-18)28-2)21(26)24-9-7-14(8-10-24)20(25)23-17-5-3-16(22)4-6-17/h3-6,11-14H,7-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFFGYKZVZTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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